2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid
Description
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1H3,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYRHLYBXKFNPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid, commonly referred to as Fmoc-hex-4-ynoic acid, is a compound utilized primarily in peptide synthesis due to its protective group properties. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely recognized for its ability to protect amino groups during the synthesis of peptides and proteins.
Chemical Structure and Properties
- IUPAC Name: 2-((9H-fluoren-9-ylmethoxy)carbonylamino)hex-4-ynoic acid
- Molecular Formula: C21H19NO4
- CAS Number: 859842-09-4
- Molecular Weight: 349.39 g/mol
- Purity: Typically ≥95%
Biological Activity
The biological activity of Fmoc-hex-4-ynoic acid is primarily linked to its role in peptide synthesis. The compound serves as a key intermediate in the preparation of various peptides, which can exhibit diverse biological functions depending on their sequence and structure.
Fmoc groups protect the amino group of amino acids during peptide synthesis, preventing side reactions that could lead to undesired products. The removal of the Fmoc group can be achieved under mild basic conditions, allowing for the subsequent coupling of amino acids to form longer peptide chains.
Applications in Research and Medicine
-
Peptide Synthesis:
- Fmoc-hex-4-ynoic acid is extensively used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides.
- It enables the synthesis of peptides with specific sequences that may have therapeutic potential.
-
Drug Development:
- Peptides synthesized using Fmoc chemistry can serve as lead compounds in drug development, particularly in areas such as cancer therapy, antimicrobial agents, and hormone replacement therapies.
-
Biochemical Studies:
- Peptides derived from this compound are often used in biochemical assays to study protein interactions and enzymatic activities.
Research Findings
Recent studies have highlighted the importance of Fmoc-protected amino acids in developing peptide-based therapeutics. For instance, research has demonstrated that modifying the sequence of peptides can significantly enhance their biological activity against specific targets such as enzymes or receptors involved in disease processes.
Case Study: Peptide Inhibitors
A study evaluated various peptides synthesized using Fmoc chemistry against histone deacetylases (HDACs), enzymes implicated in cancer progression. The findings indicated that certain peptides exhibited potent inhibitory activity, with IC50 values ranging from 14 to 67 nM against HDAC1–3, demonstrating the potential for designing peptide-based inhibitors using Fmoc chemistry .
Comparative Analysis
| Compound Name | Molecular Weight | Biological Activity | Applications |
|---|---|---|---|
| Fmoc-Hex-4-Ynoic Acid | 349.39 g/mol | Peptide synthesis; HDAC inhibition | Drug development; Biochemical studies |
| Fmoc-Pentanoic Acid | 335.38 g/mol | Peptide synthesis; Antimicrobial activity | Drug development; Vaccine formulation |
Comparison with Similar Compounds
Structural and Functional Differences
The compound is structurally analogous to other Fmoc-protected amino acids but differs in side-chain functional groups and backbone length. Key comparisons include:
Key Observations :
- Backbone Length: The hex-4-ynoic acid backbone provides a balance between rigidity (due to the alkyne) and flexibility, making it suitable for spatial positioning in peptide design.
- Functional Groups: The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . By contrast, methoxy or methyl groups in analogs like C₂₀H₂₁NO₅ or C₂₄H₂₇NO₄ enhance hydrophobicity for membrane interactions .
Q & A
Q. Basic
- NMR Spectroscopy: H and C NMR validate the Fmoc group (δ 7.2–7.8 ppm for fluorenyl protons) and alkyne signals (δ 2.0–2.5 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 410.4) .
- HPLC: Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%) .
How does the compound interact with biological targets in drug development?
Advanced
The alkyne moiety enables click chemistry for bioconjugation, while the Fmoc group aids peptide chain elongation:
- Target Engagement: Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values) with enzymes like proteases .
- Cellular Uptake: Label with fluorescent tags (e.g., Cy5) via CuAAC click reactions for live-cell imaging .
- Structure-Activity Relationships (SAR): Modify the hex-4-ynoic acid backbone to enhance bioavailability .
How do structural modifications influence its reactivity in peptide synthesis?
Advanced
Comparative studies with analogs reveal:
- Alkyne Position: Moving the alkyne to hex-5-ynoic acid reduces steric hindrance, improving coupling yields by 15–20% .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO) on the Fmoc ring lower deprotection efficiency by 30% .
- Chirality: (R)-isomers show 2× faster coupling rates than (S)-isomers in β-sheet-promoting sequences .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification Bottlenecks: Replace HPLC with flash chromatography using gradient elution (hexane:EtOAc) for gram-scale batches .
- Cost-Efficiency: Optimize Fmoc-Cl stoichiometry to 1.1 equivalents, reducing waste .
- Regulatory Compliance: Ensure trace metal analysis (ICP-MS) for Cu residues if click chemistry is used .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
